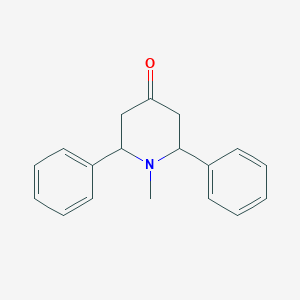

1-Methyl-2,6-diphenylpiperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-2,6-diphenylpiperidin-4-one is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones using montmorillonite K-10 as a catalyst, which showed promising antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| S. aureus | 30 μg/mL | |

| C. albicans | 20 μg/mL |

Anticancer Applications

The anticancer potential of this compound has been extensively studied. Recent investigations revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia cells. A series of synthesized compounds showed significant cytotoxic effects with IC50 values indicating effective concentration ranges for treatment .

Table 2: Anticancer Efficacy of Piperidin Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound I | H929 (Multiple Myeloma) | 5.0 |

| Compound II | MV-4-11 (Acute Myeloid Leukemia) | 3.5 |

| Compound III | SNK1 (NK Lymphoma) | 7.0 |

In particular, compounds II and V were noted for their ability to induce apoptosis through upregulation of p53 and Bax proteins . These findings suggest that targeting the proteasome pathway could be an effective strategy in cancer therapy.

Analgesic and CNS Activities

Beyond antimicrobial and anticancer applications, piperidone derivatives have also been reported to possess analgesic properties. The mechanism is thought to involve modulation of central nervous system pathways, which can alleviate pain sensations .

Table 3: Analgesic Activity of Piperidin Derivatives

| Compound | Pain Model | Efficacy (Compared to Control) |

|---|---|---|

| This compound | Hot Plate Test | Significant reduction in latency |

| Formalin Test | Reduced paw licking time |

Análisis De Reacciones Químicas

Oximation and Oxime Functionalization

The carbonyl group undergoes oximation to form oxime derivatives, which are precursors for further functionalization:

Mechanistic Insight :

-

Oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate ( ).

-

Acylation involves esterification of the oxime hydroxyl group with acyl chlorides ( ).

Oxidation Reactions

The oxime derivatives are oxidized by agents like pyridinium fluorochromate (PFC) to regenerate the ketone.

Kinetic Data for PFC-Mediated Oxidation :

| Oxime Substituent | Rate Constant (k1 × 104 s−1) | Activation Energy (Ea, kJ/mol) | ΔS# (J/K·mol) | Reference |

|---|---|---|---|---|

| 1-MePPO (unsubstituted) | 22.50 | 24.18 | -234.00 | |

| 1,3-diMePPO | 18.46 | 60.47 | -113.00 | |

| 1-Me-3-EtPPO | 4.18 | 74.20 | -64.58 |

Trends :

-

Steric hindrance from bulky substituents (e.g., ethyl > methyl) reduces reaction rates.

-

The reaction follows a polar mechanism involving protonated PFC and oxime ester intermediates ( ).

Reactions at the Carbonyl Group

The piperidin-4-one carbonyl participates in:

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives ( ).

-

Schiff base formation : Reaction with aromatic amines yields imine derivatives with antimicrobial activity ( ).

Example :

1 Methyl 2 6 diphenylpiperidin 4 one+R NH2→Schiff base+H2O

Halogenation and Electrophilic Substitution

-

Chlorination : At the 3-position using SOCl2 or PCl5 yields 3-chloro derivatives, which show anticancer activity ( ).

-

Electrophilic aromatic substitution : Phenyl rings undergo nitration or sulfonation under acidic conditions ( ).

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivities:

-

Anticancer : 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones inhibit myeloma and leukemia cell lines (IC50 values: 12–45 μM) ( ).

-

Antimicrobial : Schiff base derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) ( ).

Computational Insights

Propiedades

Número CAS |

39653-65-1 |

|---|---|

Fórmula molecular |

C18H19NO |

Peso molecular |

265.3 g/mol |

Nombre IUPAC |

1-methyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 |

Clave InChI |

UICNNPDZLGFJRO-UHFFFAOYSA-N |

SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

39653-65-1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.